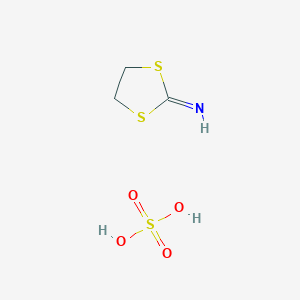
1,3-dithiolan-2-imine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dithiolan-2-imine;sulfuric acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom The sulfate component indicates the presence of a sulfate ion in a 1:1 ratio with the 1,3-dithiolan-2-imine molecule
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-imine derivatives can be synthesized through the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. The reaction typically involves the use of alcohols under Ritter conditions to afford 4-substituted N-alkyl-1,3-dithiolan-2-imines . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for 1,3-dithiolan-2-imine, sulfate (1:1) are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
1,3-dithiolan-2-imine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
Chemical Properties and Preparation
1,3-Dithiolan-2-imine; sulfuric acid is characterized by a molecular formula of C3H7NO4S3 and a molecular weight of 217.3 g/mol. The compound features a five-membered ring structure containing two sulfur atoms and one nitrogen atom, with the sulfate component indicating the presence of a sulfate ion in a 1:1 ratio with the dithiolan-2-imine molecule.
Scientific Research Applications
The applications of 1,3-dithiolan-2-imine; sulfuric acid can be categorized as follows:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing other sulfur-containing heterocycles and as a reagent in organic synthesis.
- Reactivity : The compound undergoes various reactions including oxidation (yielding sulfoxides or sulfones), reduction (producing thiols or thioethers), and nucleophilic substitution reactions.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit enzymes such as glycosylases. The mechanism involves strong interactions between sulfur atoms in the compound and active sites of enzymes, leading to covalent bond formation or non-covalent interactions like hydrogen bonding.
Medicine
- Antimicrobial Properties : Explored for its antibacterial and antiviral properties. Studies have shown that derivatives exhibit activity against various bacterial strains including Bacillus subtilis and Escherichia coli .
Industry
- Material Development : Utilized in developing materials with high electrical conductivity and molecular switches. Its unique chemical structure allows for innovative applications in electronic materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of 1,3-dithiolan-2-imine against several bacterial strains using the agar well diffusion method. Results indicated significant antibacterial activity across varying concentrations, demonstrating its potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of urease by derivatives of 1,3-dithiolan-2-imine showed promising results in reducing urease activity significantly, suggesting potential therapeutic applications in conditions like renal stones .
作用机制
The mechanism of action of 1,3-dithiolan-2-imine, sulfate (1:1) involves its interaction with molecular targets such as enzymes. The sulfur atoms in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
相似化合物的比较
1,3-dithiolan-2-imine;sulfuric acid can be compared with other sulfur-containing heterocycles such as 1,3-dithianes and 1,3-oxathiolanes. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:
属性
CAS 编号 |
19210-54-9 |
|---|---|
分子式 |
C3H7NO4S3 |
分子量 |
217.3 g/mol |
IUPAC 名称 |
1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |
InChI 键 |
DNFYSWDNSNKUOM-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
规范 SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
Key on ui other cas no. |
19210-54-9 |
同义词 |
1,3-dithiolan-2-iminium hydrogen sulphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















